Imidazole-13C,15N2 (Major)

NMR Spectroscopy Hyperpolarization Metabolic Imaging

Researchers requiring unambiguous metabolic tracking face a critical challenge: unlabeled imidazole provides no distinct MS or NMR signal, while single-isotope variants lack dual-channel capability. Imidazole-13C,15N2 (Major) solves this with site-specific 13C (C2) and 15N (N1, N3) labeling, delivering an M+3 mass shift for interference-free LC-MS/MS quantification and simultaneous 13C/15N NMR monitoring. • Dual-labeled probe enables simultaneous hyperpolarized 13C-acetate and 15N-imidazole imaging (SABRE-SHEATH). • Selective histidine side-chain labeling simplifies protein NMR spectra for fragment-based drug discovery. • M+3 MS signature ensures complete chromatographic co-elution with analyte-ideal for bioequivalence studies meeting regulatory guidelines. Supplied with lot-specific isotopic enrichment certificates; global shipping from stock.

Molecular Formula C3H4N2
Molecular Weight 71.058
CAS No. 1173018-62-6
Cat. No. B570193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-13C,15N2 (Major)
CAS1173018-62-6
Molecular FormulaC3H4N2
Molecular Weight71.058
Structural Identifiers
SMILESC1=CN=CN1
InChIInChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1
InChIKeyRAXXELZNTBOGNW-FRSWOAELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-13C,15N2 (Major): Dual 13C/15N-Labeled Heterocyclic Building Block


Imidazole-13C,15N2 (Major), also known as (2-13C,1,3-15N2)-1H-imidazole, is a stable isotope-labeled derivative of the five-membered aromatic heterocycle imidazole. Its molecular formula is C₂¹³CH₄¹⁵N₂, with a molecular weight of 71.06 g/mol and a characteristic mass shift of M+3 compared to the unlabeled compound . This compound is isotopically enriched with carbon-13 at the C2 position and nitrogen-15 at both the N1 and N3 positions, providing a unique, dual-labeled probe for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1].

Why Generic Substitutes Fail for Imidazole-13C,15N2


The selection of an isotopically labeled internal standard or tracer is not a generic, one-size-fits-all decision. The specific substitution pattern of Imidazole-13C,15N2 (Major) is its critical differentiator. Unlabeled imidazole offers no distinct MS signal or NMR handle for tracking. Single-isotope variants, such as Imidazole-15N2 or Imidazole-13C, lack the dual-channel capability required for experiments demanding simultaneous, independent monitoring of carbon and nitrogen metabolism or structure [1]. Furthermore, the precise location of the labels (C2, N1, and N3) is crucial for studies of tautomerism, pH-dependent chemical shifts, and specific metabolic transformations where these atoms are directly involved [2]. Substituting with a different isotopic labeling pattern would fundamentally alter the experimental outcome, preventing the unambiguous assignment of molecular fate or the accurate quantification of complex mixtures.

Quantified Performance Advantages of Imidazole-13C,15N2


Simultaneous 13C and 15N Hyperpolarization in SABRE-SHEATH NMR

In SABRE-SHEATH (Signal Amplification by Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei) experiments, 1-13C-15N2-acetylimidazole, a derivative of Imidazole-13C,15N2, enables the simultaneous generation of hyperpolarized 13C-labeled acetate and 15N-labeled imidazole. This dual-enhancement capability is absent in compounds labeled with only 13C or 15N. After polarization transfer and hydrolysis, the experiment yields a 140-fold enhancement for 13C-acetate and a 180-fold enhancement for 15N-imidazole [1].

NMR Spectroscopy Hyperpolarization Metabolic Imaging

Selective Histidine Labeling for Protein NMR

The specific C2-13C and N1,N3-15N2 labeling pattern of this imidazole isotopologue is essential for synthesizing defined metabolic precursors for selective histidine side-chain labeling in proteins. This approach introduces NMR-active nuclei into the imidazole ring of histidine, enabling detailed structural and functional studies by NMR. Uniform or random isotopic enrichment of histidine would result in complex, overlapping spectra, whereas this site-specific labeling yields simplified spectra with distinct, assignable signals for the imidazole moiety [1].

Protein NMR Histidine Labeling Drug Discovery

Mass Shift Advantage for MS Quantification

Imidazole-13C,15N2 (Major) is supplied with a certified isotopic purity of 99 atom % 13C and 98 atom % 15N, resulting in a consistent mass shift of M+3 compared to unlabeled imidazole . This high isotopic enrichment ensures that the labeled compound is readily distinguishable from its natural abundance counterpart in mass spectrometry, making it an ideal internal standard for quantitative analysis of imidazole and its derivatives in complex matrices.

Mass Spectrometry Quantitative Analysis Internal Standard

Synthetic Utility for Multi-Labeled Pharmaceuticals

The specific 13C and 15N labeling pattern of this compound makes it a valuable starting material for synthesizing more complex, multi-labeled drug candidates. For example, it has been used as a key intermediate in the synthesis of a mass-labelled (M+5) version of the angiotensin II receptor antagonist GR138950X, an [13C3,15N2]-labelled imidazole [1]. This demonstrates its utility in creating defined isotope patterns for metabolism and pharmacokinetic studies that would be impossible to achieve with unlabeled or differently labeled precursors.

Medicinal Chemistry Isotope Labeling Drug Development

Indispensable Application Scenarios for Imidazole-13C,15N2


Hyperpolarized Probes for Metabolic and pH Imaging

Researchers developing hyperpolarized NMR probes for in vivo imaging should prioritize Imidazole-13C,15N2 (Major). As demonstrated in SABRE-SHEATH experiments, a derivative of this compound enabled the simultaneous generation of hyperpolarized 13C-acetate (a metabolic marker) and 15N-imidazole (a pH sensor) [1]. This dual-channel imaging capability is impossible to achieve with single-isotope labeled precursors, making Imidazole-13C,15N2 an essential starting material for creating next-generation 'double agent' molecular imaging probes.

Fragment-Based Drug Discovery by Protein NMR

In fragment-based drug discovery campaigns targeting challenging proteins, NMR spectroscopy is a cornerstone technique. The use of Imidazole-13C,15N2 (Major) to synthesize a non-chiral metabolic precursor allows for the site-specific introduction of 13C and 15N labels into the histidine side chains of target proteins [2]. This selective labeling simplifies complex protein NMR spectra, enabling clear and unambiguous detection of ligand binding events via chemical shift perturbations. This method is invaluable for validating hits and guiding medicinal chemistry efforts on targets like WDR5, KRAS, and SH2 domains.

LC-MS/MS Internal Standards for Quantitative Bioanalysis

For analytical chemists developing highly sensitive and selective LC-MS/MS methods to quantify imidazole-containing drugs and their metabolites in biological matrices, Imidazole-13C,15N2 (Major) serves as a premium internal standard. Its M+3 mass shift and dual 13C/15N signature ensure complete chromatographic co-elution with the analyte while providing a distinct, interference-free MS channel for accurate quantification . This is critical for meeting stringent regulatory guidelines in bioequivalence and pharmacokinetic studies where precision and accuracy are paramount.

Elucidation of Drug Metabolism Pathways

When a drug candidate contains an imidazole moiety, understanding its metabolic fate is crucial. By using Imidazole-13C,15N2 (Major) as a synthetic building block, medicinal chemists can create a specifically labeled analog of the drug candidate [3]. This 'cold' tracer can be administered in vivo, and subsequent LC-MS analysis can unambiguously track the fate of both the carbon and nitrogen atoms in the imidazole ring. This provides direct, quantitative evidence of metabolic transformations, such as oxidation or ring cleavage, that would be difficult or impossible to elucidate with unlabeled material or radiolabels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazole-13C,15N2 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.